methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate
Overview
Description
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate is a chemical compound with the molecular formula C8H11N3O2·2HCl·H2O It is a derivative of imidazo[4,5-c]pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of appropriate starting materials, such as amines and carboxylic acids, under specific reaction conditions.
Reduction Reactions: Another approach involves the reduction of precursor compounds to achieve the desired structure.
Hydrolysis Reactions: Hydrolysis of esters or amides can also be employed to obtain the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes. These processes involve the use of reactors, catalysts, and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps, such as crystallization and filtration, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate can undergo various types of chemical reactions, including:
Oxidation Reactions: Oxidation of the compound can lead to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can produce reduced forms of the compound.
Substitution Reactions: Substitution reactions can occur at specific positions on the imidazo[4,5-c]pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, the compound is utilized to study biological processes and pathways. It can be used as a tool to investigate enzyme activities, receptor binding, and cellular responses.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry: In industry, the compound is employed in the production of specialty chemicals and materials. It is also used in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism by which methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
3-Methyl-3H-imidazo[4,5-b]pyridine
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate
Uniqueness: Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;hydrate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH.H2O/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;;;/h4,6,9H,2-3H2,1H3,(H,10,11);2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPZZFYACAZUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC=N2.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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